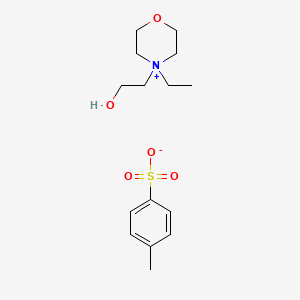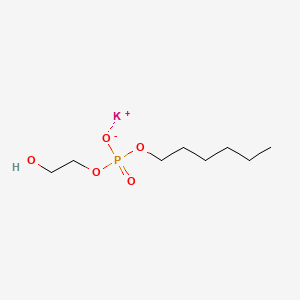
Potassium hexyl 2-hydroxyethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium hexyl 2-hydroxyethyl phosphate is a heterocyclic organic compound with the molecular formula C8H18KO5P and a molecular weight of 264.297581 g/mol . This compound is known for its unique chemical structure, which includes a phosphate group, a hexyl chain, and a 2-hydroxyethyl group. It is primarily used in experimental and research settings .
Preparation Methods
The synthesis of potassium hexyl 2-hydroxyethyl phosphate typically involves the reaction of hexyl alcohol with phosphorus oxychloride, followed by the addition of potassium hydroxide. The reaction conditions often require a controlled temperature and pH to ensure the successful formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the required purity levels .
Chemical Reactions Analysis
Potassium hexyl 2-hydroxyethyl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphates and alcohols.
Reduction: Reduction reactions may yield simpler phosphates and hydrocarbons.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Potassium hexyl 2-hydroxyethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in cellular processes and as a component in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Mechanism of Action
The mechanism of action of potassium hexyl 2-hydroxyethyl phosphate involves its interaction with specific molecular targets and pathways. The phosphate group plays a crucial role in modulating biochemical reactions, while the hexyl and 2-hydroxyethyl groups influence the compound’s solubility and reactivity. These interactions can affect various cellular processes, including signal transduction and metabolic pathways .
Comparison with Similar Compounds
Potassium hexyl 2-hydroxyethyl phosphate can be compared with other similar compounds, such as:
Potassium ethyl phosphate: Similar in structure but with an ethyl group instead of a hexyl group.
Potassium methyl phosphate: Contains a methyl group, making it less hydrophobic than the hexyl derivative.
Potassium butyl phosphate: Features a butyl group, offering different solubility and reactivity properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
85391-10-2 |
|---|---|
Molecular Formula |
C8H18KO5P |
Molecular Weight |
264.30 g/mol |
IUPAC Name |
potassium;hexyl 2-hydroxyethyl phosphate |
InChI |
InChI=1S/C8H19O5P.K/c1-2-3-4-5-7-12-14(10,11)13-8-6-9;/h9H,2-8H2,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
QKSZALLAGAZNMF-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCOP(=O)([O-])OCCO.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



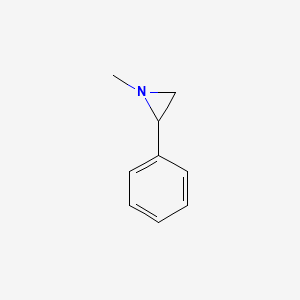

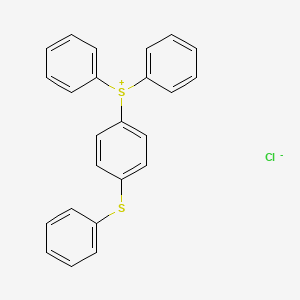

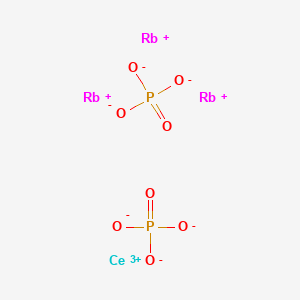
![2-bromo-4-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B12644879.png)
![1-[2-(2-Chloro-5-nitrophenoxy)ethyl]pyridin-2-one](/img/structure/B12644881.png)
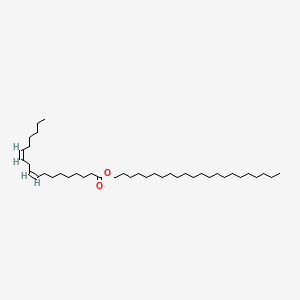
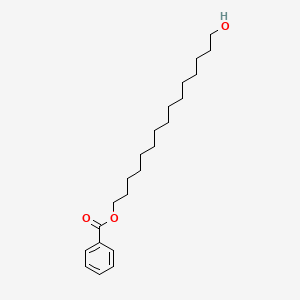

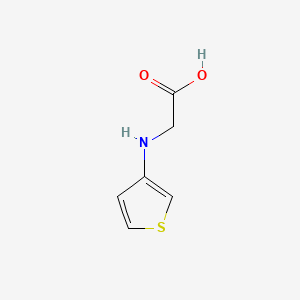
![IMidazo[1,5-a]pyrazin-8-aMine, 1-iodo-N-Methyl-3-(1-Methylethyl)-](/img/structure/B12644908.png)
